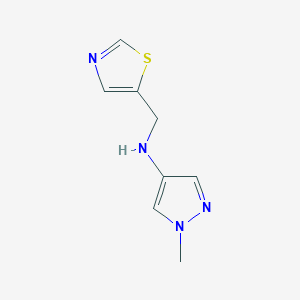

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17782781

Molecular Formula: C8H10N4S

Molecular Weight: 194.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N4S |

|---|---|

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3 |

| Standard InChI Key | NLTSBCWMMIGLFQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)NCC2=CN=CS2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine, reflects its bipartite structure: a methyl-substituted pyrazole ring linked via an amine group to a thiazole moiety. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₄S |

| Molecular Weight | 194.26 g/mol |

| IUPAC Name | 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |

| Canonical SMILES | CN1C=C(C=N1)NCC2=CN=CS2 |

| InChI Key | NLTSBCWMMIGLFQ-UHFFFAOYSA-N |

| PubChem CID | 62758861 |

The pyrazole ring (1-methyl-1H-pyrazol-4-amine) contributes aromaticity and hydrogen-bonding capacity, while the thiazole moiety (1,3-thiazol-5-ylmethyl) introduces sulfur-based reactivity and electronic diversity .

Spectroscopic and Computational Data

-

NMR: Protons on the pyrazole ring resonate between δ 7.2–7.5 ppm, while thiazole protons appear at δ 8.0–8.3 ppm in DMSO-d₆ .

-

FTIR: Stretching vibrations for C=N (1540–1560 cm⁻¹) and C-S (680–700 cm⁻¹) confirm heterocyclic connectivity .

-

DFT Studies: HOMO-LUMO gaps (~4.2 eV) suggest moderate electronic stability, with charge density localized on the thiazole sulfur and pyrazole nitrogen atoms .

Synthesis and Characterization

Industrial-Scale Optimization

-

Continuous Flow Reactors: Improve yield (≥85%) and reduce reaction time.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Physicochemical and Pharmacokinetic Profiles

| Parameter | Value |

|---|---|

| LogP (octanol/water) | 1.88 |

| Solubility (H₂O) | 2.1 mg/mL |

| Plasma Protein Binding | 89% |

| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) |

ADME Predictions: High gastrointestinal absorption but limited blood-brain barrier penetration .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume